JZ-5029 -

JZ-5029

Catalog Number: EVT-1534994
CAS Number:
Molecular Formula: C37H37N5O4
Molecular Weight: 615.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JZ-5029 is an irreversible β-Glucocerebrosidase modulator.
Overview

JZ-5029 is a novel compound designed as a modulator of β-glucocerebrosidase, an enzyme critical for the metabolism of glucocerebrosides. It has garnered attention for its potential therapeutic applications in treating Gaucher disease, a lysosomal storage disorder caused by the deficiency of β-glucocerebrosidase. JZ-5029 is classified as a covalent inhibitor, specifically targeting lysine residues in the enzyme, thereby promoting its dimerization and enhancing its enzymatic activity.

Source

The compound was developed through a series of synthetic modifications aimed at improving the efficacy and specificity of β-glucocerebrosidase modulators. The initial studies focused on understanding the binding interactions and structural modifications that could lead to enhanced enzyme activity and stability .

Classification

JZ-5029 falls under the category of enzyme modulators, specifically acting as an allosteric modulator for β-glucocerebrosidase. Its classification as a covalent inhibitor indicates that it forms a stable bond with the target enzyme, which is crucial for its mechanism of action.

Synthesis Analysis

Methods

The synthesis of JZ-5029 involves several key steps that incorporate advanced organic chemistry techniques. The process typically begins with the preparation of a precursor compound, followed by functional group modifications to introduce the necessary moieties for β-glucocerebrosidase binding.

Technical Details

  1. Starting Materials: The synthesis utilizes commercially available starting materials, including various substituted indenes and phenyl rings.
  2. Reagents: Common reagents include coupling agents and catalysts that facilitate the formation of covalent bonds.
  3. Purification: After synthesis, JZ-5029 is purified using techniques such as column chromatography to ensure high purity for biological assays.

The detailed synthetic route includes multiple reaction conditions optimized for yield and selectivity, which are critical for producing JZ-5029 in adequate quantities for research purposes .

Molecular Structure Analysis

Structure

JZ-5029 features a complex molecular structure characterized by a 2,3-dihydro-1H-indene core with various substituents that enhance its binding affinity to β-glucocerebrosidase. The presence of a chiral carbon at position 2 contributes to its specificity in binding.

Data

  • Molecular Formula: C₁₈H₁₉N₃O₄
  • Molecular Weight: Approximately 341.36 g/mol
  • Crystallography: High-resolution X-ray crystallography has been employed to elucidate the binding conformation of JZ-5029 within the active site of β-glucocerebrosidase, revealing insights into its interaction dynamics .
Chemical Reactions Analysis

Reactions

JZ-5029 undergoes specific chemical reactions upon binding to β-glucocerebrosidase, primarily involving covalent modification of lysine residues. This interaction stabilizes the enzyme's dimeric form, which is essential for its catalytic activity.

Technical Details

  1. Covalent Bond Formation: The reaction mechanism involves nucleophilic attack by the lysine side chain on the electrophilic center of JZ-5029.
  2. Dimerization: Following modification, β-glucocerebrosidase exhibits increased dimerization, which enhances substrate affinity and catalytic efficiency .
Mechanism of Action

Process

The mechanism by which JZ-5029 enhances β-glucocerebrosidase activity involves several steps:

  1. Binding: JZ-5029 binds covalently to specific lysine residues within the enzyme.
  2. Dimer Stabilization: This binding promotes dimerization of the enzyme, which is critical for its function.
  3. Increased Activity: The dimerized form exhibits enhanced catalytic activity towards glucocerebroside substrates.

Data

Studies utilizing mass spectrometry and crystallography have confirmed these interactions and provided quantitative data on binding affinities and kinetic parameters .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: JZ-5029 is typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but has limited solubility in water.

Chemical Properties

  • Stability: JZ-5029 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards nucleophiles due to its electrophilic nature, facilitating its role as a covalent inhibitor.

Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions .

Applications

JZ-5029 has significant potential in scientific research, particularly in:

  1. Therapeutics for Gaucher Disease: By enhancing β-glucocerebrosidase activity, JZ-5029 may serve as a therapeutic agent for patients with Gaucher disease.
  2. Biochemical Studies: It is used in mechanistic studies to understand enzyme regulation and dimerization processes.
  3. Drug Development: The compound serves as a lead structure for developing more potent modulators of lysosomal enzymes .
Introduction

Biochemical Context of β-Glucocerebrosidase (GCase) in Lysosomal Function

β-Glucocerebrosidase (GCase, EC 3.2.1.45) is a lysosomal hydrolase that catalyzes the cleavage of glucosylceramide (GluCer) into glucose and ceramide, a critical step in glycosphingolipid metabolism [2] [9]. The enzyme operates optimally at acidic pH (pH 5.5) and requires the activator protein saposin C (SAPC) and anionic phospholipids for full activity [9] [10]. Structurally, GCase comprises three domains:

  • Domain I: An antiparallel β-sheet with disulfide bridges essential for folding
  • Domain II: An immunoglobulin-like fold involved in protein stability
  • Domain III: A (α/β)₈ TIM barrel containing the catalytic site with residues Glu340 (nucleophile) and Glu235 (acid/base) [3] [9]

GCase trafficking to lysosomes occurs independently of the mannose-6-phosphate pathway. Instead, it relies on the lysosomal integral membrane protein type 2 (LIMP-2), which binds GCase in the endoplasmic reticulum and transports it via the Golgi apparatus [10]. This interaction is mediated by hydrophobic residues and salt bridges between GCase helices 1/3 and LIMP-2 helices 5/7 [10].

Table 1: Key Biochemical Properties of GCase

PropertyDescription
EC Number3.2.1.45
Structure497 amino acids; 59.7 kDa; 3 domains (I-III)
Catalytic ResiduesGlu340 (nucleophile), Glu235 (acid/base)
Optimal pH5.5
Essential CofactorsSaposin C, anionic phospholipids
Lysosomal TraffickingLIMP-2-dependent

Pathogenic Role of GCase Mutations in Gaucher’s Disease and Parkinson’s Disease

Over 500 mutations in the GBA1 gene encoding GCase are associated with Gaucher disease (GD) and Parkinson’s disease (PD). In GD, biallelic mutations cause lysosomal accumulation of GluCer, leading to lipid-laden "Gaucher cells" in the liver, spleen, and bone marrow. GD is classified into three subtypes:

  • Type 1 (non-neuronopathic): Associated with mild mutations (e.g., N370S)
  • Type 2 (acute neuronopathic): Linked to severe mutations (e.g., L444P homozygosity)
  • Type 3 (chronic neuronopathic): Variable neurological manifestations [4] [10]

Heterozygous GBA1 mutations are the most significant genetic risk factor for PD, increasing risk by 5-30× depending on ethnicity [4] [6]. The N370S and L444P mutations cause misfolding and ER retention of GCase, reducing lysosomal activity by 50-80% [1] [4]. This deficiency drives α-synuclein aggregation through:

  • Impaired autophagic clearance of α-synuclein
  • Glucosylceramide-mediated stabilization of toxic oligomers
  • Disrupted mitochondria-lysosome contacts affecting mitochondrial complex I [6] [10]

Table 2: Disease-Associated GCase Mutations

MutationGaucher Disease TypeParkinson’s Disease RiskFunctional Impact
N370SType 15× increased riskMisfolding, ER retention, 70% activity loss
L444PType 2/310× increased riskSeverely misfolded, ER-associated degradation
E326KNot associated3× increased riskReduced catalytic activity without trafficking defects

Rationale for Pharmacological Modulators in Protein Homeostasis

Pharmacological chaperones (PCs) represent a therapeutic strategy to restore GCase homeostasis by:

  • Stabilizing misfolded mutants during ER transit
  • Enhancing LIMP-2-mediated trafficking to lysosomes
  • Promoting lysosomal activity through allosteric activation [1] [7]

Early iminosugar-based PCs (e.g., isofagomine) suffered from limitations:

  • Persistent active-site binding inhibiting enzymatic function
  • Poor selectivity and short cellular half-life [1] [8]Non-iminosugar modulators like the quinazoline JZ-4109 (IC₅₀ = 8 nM) demonstrated improved potency and cellular efficacy, increasing wild-type and N370S GCase activity in patient fibroblasts by >2-fold [1] [5]. However, their mechanism remained undefined until the development of covalent probes like JZ-5029.

JZ-5029 as a Covalent Mechanistic Probe: Scope and Research Significance

JZ-5029 is a covalent derivative of JZ-4109 engineered with an N-hydroxysuccinimide (NHS) ester electrophile attached via a carbon linker. It inactivates GCase irreversibly (IC₅₀ = 56 nM) through lysine modification, enabling:

  • Binding site mapping via mass spectrometry and crystallography
  • Mechanistic studies of modulator-induced conformational changes [1] [3]

Key research applications include:

  • Identification of an allosteric site at Lys346, distinct from the catalytic pocket
  • Discovery of GCase dimerization as a modulator-induced stabilization mechanism
  • Validation of quinazoline scaffold interactions for rational drug design [1] [5]

Table 3: Biochemical Properties of JZ-5029

PropertyValue/CharacteristicMethod
Chemical ClassQuinazoline with NHS ester electrophileSynthesis (Palmer et al.)
IC₅₀ (WT GCase)56 nM4MU-β-Glc enzymatic assay
Covalent TargetLys346 (allosteric site)Top-down native MS, X-ray (2.2Å)
Modification Mass+501 DaNative MS
Competitive BindingReversed by JZ-4109Time-dependent inactivation

The 2.2Å crystal structure (PDB: 5LVX) confirmed JZ-5029 bound to Lys346 at a dimer interface, inducing GCase homodimerization – a conformation validated through size-exclusion chromatography, multiangle light scattering, and transmission electron microscopy [1] [3] [5]. This dimerization represents a novel stabilization mechanism distinct from active-site inhibitors, providing a structural blueprint for next-generation allosteric modulators.

Properties

Product Name

JZ-5029

IUPAC Name

2,5-Dioxopyrrolidin-1-yl 11-(2-((2-(pyridin-3-yl)quinazolin-4-yl)amino)-2,3-dihydro-1H-inden-5-yl)undec-10-ynoate

Molecular Formula

C37H37N5O4

Molecular Weight

615.73

InChI

InChI=1S/C37H37N5O4/c43-33-19-20-34(44)42(33)46-35(45)16-8-6-4-2-1-3-5-7-12-26-17-18-27-23-30(24-29(27)22-26)39-37-31-14-9-10-15-32(31)40-36(41-37)28-13-11-21-38-25-28/h9-11,13-15,17-18,21-22,25,30H,1-6,8,16,19-20,23-24H2,(H,39,40,41)

InChI Key

ABZVRIHLSKDPRR-UHFFFAOYSA-N

SMILES

O=C(ON1C(CCC1=O)=O)CCCCCCCCC#CC2=CC3=C(CC(NC4=C5C=CC=CC5=NC(C6=CC=CN=C6)=N4)C3)C=C2

Solubility

Soluble in DMSO

Synonyms

JZ5029; JZ-5029; JZ 5029

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.